molecular formula C11H20N2O B8165592 1-Cyclohexyl-4,4-dimethylimidazolidin-2-one

1-Cyclohexyl-4,4-dimethylimidazolidin-2-one

Cat. No.: B8165592
M. Wt: 196.29 g/mol
InChI Key: OMSVSMASIBMEIJ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4,4-dimethylimidazolidin-2-one is a heterocyclic organic compound with the molecular formula C11H20N2O It belongs to the class of imidazolidinones, which are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-4,4-dimethylimidazolidin-2-one can be synthesized through the reaction of 1,2-diamines with carbon dioxide in the presence of a basic promoter such as tetramethylphenylguanidine and a dehydrative activator like diphenylphosphoryl azide. The reaction is typically carried out in solvents such as acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-4,4-dimethylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can introduce various functional groups into the imidazolidinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while substitution reactions can produce a variety of substituted imidazolidinones.

Scientific Research Applications

1-Cyclohexyl-4,4-dimethylimidazolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4,4-dimethylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-Cyclohexyl-4,4-dimethylimidazolidin-2-one is unique due to its cyclohexyl and dimethyl substituents, which impart distinct chemical and physical properties

Properties

IUPAC Name

1-cyclohexyl-4,4-dimethylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-11(2)8-13(10(14)12-11)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSVSMASIBMEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(=O)N1)C2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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